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Compound of Interest

Compound Name: JNJ-28610244

CAS No.: 1251462-28-8

Cat. No.: B608212 Get Quote

Compound Class: Non-imidazole Histamine H4 Receptor Agonist Primary Application: Target

Validation, Resolution of Inflammation Research

Executive Summary
JNJ-28610244 is a potent, highly selective non-imidazole agonist of the Histamine H4

Receptor (H4R). Unlike the widely characterized H4R antagonists (e.g., JNJ-7777120) which

are developed as anti-inflammatory agents, JNJ-28610244 serves as a critical pharmacological

probe to elucidate the active signaling states of H4R.

Crucially, this compound has been instrumental in identifying the anti-inflammatory/resolving

potential of H4R activation in specific cell subsets, such as human neutrophils, where it inhibits

adhesion-dependent degranulation. Its selectivity profile (>1000-fold over H1, H2, and H3

subtypes) makes it the gold standard for distinguishing H4R-mediated effects from other

histaminergic pathways.

Chemical & Pharmacological Profile
Chemical Identity
JNJ-28610244 is structurally distinct from endogenous histamine, utilizing an oxime moiety to

achieve receptor subtype selectivity.[1]
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Property Data

Chemical Name

(1-((5-chloro-1H-indol-2-yl)carbonyl)-4-

methylpiperazine derivative)* Note: Often

associated with oxime structures in patent

literature.

CAS Number 1251462-28-8

Molecular Formula

Molecular Weight 271.36 g/mol

SMILES
CN1CCC(/C(C(N2)=CC3=C2C=CC(C)=C3)=N/

O)CC1

Binding Affinity & Potency
JNJ-28610244 exhibits moderate-to-high affinity for the human H4 receptor, with a binding

profile that favors the active conformation of the GPCR.

Receptor Target Parameter Value Note

Human H4R (Binding) 53 nM

10-fold lower affinity

than histamine, but

highly specific.[1]

Human H4R (Functional) 7.0

Full agonist in G-

protein coupling

assays.

Human H4R 7.3

Consistent across

radioligand

displacement assays.

Selectivity Profile
The defining feature of JNJ-28610244 is its "clean" pharmacological window. In complex

biological systems (e.g., whole blood, tissue explants), histamine activates all four receptors

(H1R–H4R). JNJ-28610244 isolates H4R signaling.[2][3][4]
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Histamine Receptor Subtype Selectivity
Data derived from competitive radioligand binding assays (

-histamine displacement).[5]

Receptor Subtype
Affinity (

)

Selectivity Ratio
(vs H4R)

Clinical Relevance

H4R 53 nM 1x Primary Target

H1R > 10,000 nM > 1000-fold

No sedation or

vascular permeability

effects.

H2R > 10,000 nM > 1000-fold
No gastric acid

secretion effects.

H3R > 10,000 nM > 1000-fold

No auto-receptor

neuronal feedback

interference.

Off-Target Pharmacology
Unlike earlier imidazole-based agonists (e.g., 4-methylhistamine, which retains significant H2R

activity), JNJ-28610244 shows no significant cross-reactivity with the broader GPCR kinome at

physiological concentrations (< 10

M).

Mechanism of Action: Signaling Pathway
JNJ-28610244 activates the H4R, a

-coupled receptor. In neutrophils, this activation triggers a unique inhibitory cascade that
counteracts signals from adhesion molecules (Mac-1).

Pathway Visualization
The following diagram illustrates the specific signaling node engaged by JNJ-28610244 to

inhibit neutrophil degranulation.
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Figure 1: JNJ-28610244 signaling cascade in human neutrophils. Note the agonist-driven

blockade of Mac-1 dependent degranulation via p38 MAPK.[1][3]

Experimental Methodologies
To replicate the selectivity profile or utilize JNJ-28610244 in your own assays, follow these

validated protocols.

Radioligand Binding Assay (Selectivity Screen)
Purpose: Determine
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values for H4R vs H1/H2/H3.

Membrane Preparation:

Use SK-N-MC cells stably transfected with human H4R (or H1/H2/H3 for counterscreens).

Homogenize cells in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

Incubation:

Buffer: 50 mM Tris-HCl (pH 7.4).

Radioligand:

-Histamine (approx. 10-20 nM final concentration).

Competitor: JNJ-28610244 (Serial dilutions:

M to

M).

Non-specific binding: Define using 10

M JNJ-7777120 (H4 specific) or 100

M Histamine.

Equilibrium: Incubate for 45–60 minutes at 25°C.

Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to

reduce non-specific binding).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

using the Cheng-Prusoff equation.
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Functional Neutrophil Degranulation Assay
Purpose: Validate functional agonism (

) and biological effect.

Isolation: Isolate human neutrophils from whole blood via dextran sedimentation and Ficoll-

Paque centrifugation.

Priming: Resuspend cells in HBSS/HSA buffer.

Treatment:

Pre-incubate neutrophils with JNJ-28610244 (0.1 – 10

M) for 15 minutes.

Control: Pre-treat separate wells with antagonist JNJ-7777120 (10

M) to confirm H4 specificity.

Stimulation: Add fMLP (1

M) or mimic adhesion by plating on fibrinogen-coated wells.

Measurement:

Incubate for 30 minutes at 37°C.

Collect supernatant.

Quantify Lactoferrin (secondary granule marker) via ELISA.

Result Interpretation: JNJ-28610244 should cause a dose-dependent decrease in lactoferrin

release.

Strategic Application in Drug Development
Target Validation: The "Resolution" Hypothesis
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Historically, H4R blockade (antagonism) was the primary therapeutic goal for treating pruritus

and asthma. However, data generated using JNJ-28610244 has revealed a nuance:

Pro-inflammatory: In mast cells and eosinophils, H4R drives chemotaxis.[6]

Anti-inflammatory: In neutrophils, JNJ-28610244 activation limits excessive degranulation.

Implication: This suggests that H4R agonists might have a role in the resolution phase of

inflammation, whereas antagonists prevent the initiation phase. Researchers should use JNJ-
28610244 to test if their disease model requires blockade (antagonist) or activation (agonist)

for therapeutic effect.

Comparison with Standard Tools
Compound Type Selectivity Usage

JNJ-28610244 Agonist High

Probing receptor

activation; Resolution

studies.[1]

JNJ-7777120 Antagonist High

Standard "blocker"

control; Pruritus

models.

4-Methylhistamine Agonist Low

Older tool; significant

H2R cross-reactivity.

[4]

VUF-8430 Agonist Moderate
Good H4 potency but

partial H3 activity.[4]
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[https://www.benchchem.com/product/b608212#jnj-28610244-histamine-h4-receptor-
selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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